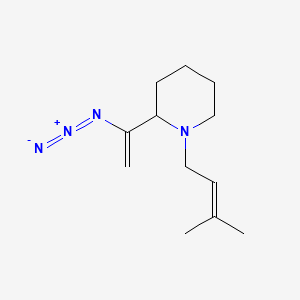
(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((2-amino-6-hidroxi-9H-purin-9-il)metil)-4,4-dietoxibutil acetato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una base de purina, que es un componente fundamental de los ácidos nucleicos, lo que lo hace particularmente interesante en la investigación bioquímica y farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-2-((2-amino-6-hidroxi-9H-purin-9-il)metil)-4,4-dietoxibutil acetato normalmente implica reacciones orgánicas de múltiples pasos. El paso inicial a menudo incluye la protección de grupos funcionales para evitar reacciones secundarias no deseadas. Esto es seguido por la formación de la base de purina y la posterior unión de la parte de acetato de butilo. Los reactivos comunes utilizados en estos pasos incluyen agentes protectores, catalizadores y disolventes como diclorometano y etanol. Las condiciones de reacción como la temperatura, el pH y el tiempo de reacción se controlan cuidadosamente para optimizar el rendimiento y la pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad. Los métodos de purificación como la cristalización y la cromatografía se utilizan para garantizar que el compuesto cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-2-((2-amino-6-hidroxi-9H-purin-9-il)metil)-4,4-dietoxibutil acetato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en la base de purina, utilizando reactivos como haluros de alquilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
Química
En química, (R)-2-((2-amino-6-hidroxi-9H-purin-9-il)metil)-4,4-dietoxibutil acetato se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones de ácidos nucleicos y las actividades enzimáticas. Su base de purina lo convierte en una herramienta valiosa para investigar las funciones del ADN y el ARN.
Medicina
La investigación farmacéutica se beneficia del potencial de este compuesto como candidato a fármaco. Su estructura sugiere que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para terapias antivirales o anticancerígenas.
Industria
En aplicaciones industriales, (R)-2-((2-amino-6-hidroxi-9H-purin-9-il)metil)-4,4-dietoxibutil acetato se puede utilizar en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (R)-2-((2-amino-6-hidroxi-9H-purin-9-il)metil)-4,4-dietoxibutil acetato implica su interacción con objetivos moleculares como enzimas y ácidos nucleicos. La base de purina puede formar enlaces de hidrógeno y otras interacciones con el ADN o el ARN, potencialmente inhibiendo o modificando sus funciones. Las vías involucradas pueden incluir la síntesis de nucleótidos y la transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Adenosina: Un nucleósido de purina natural con características estructurales similares.
Guanosina: Otro nucleósido de purina con propiedades bioquímicas comparables.
2',3'-Dideoxiinosina: Un análogo de nucleósido sintético utilizado en terapias antivirales.
Unicidad
(R)-2-((2-amino-6-hidroxi-9H-purin-9-il)metil)-4,4-dietoxibutil acetato es único debido a sus grupos funcionales específicos y su estereoquímica, que confieren propiedades químicas y biológicas distintas. Su parte de acetato de dietoxibutilo lo diferencia de otros derivados de purina, ofreciendo potencialmente interacciones y aplicaciones únicas.
Propiedades
Fórmula molecular |
C16H25N5O5 |
|---|---|
Peso molecular |
367.40 g/mol |
Nombre IUPAC |
[(2R)-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate |
InChI |
InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1 |
Clave InChI |
LGWBDSIUVGHTEA-LLVKDONJSA-N |
SMILES isomérico |
CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |
SMILES canónico |
CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



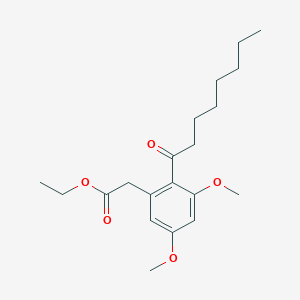
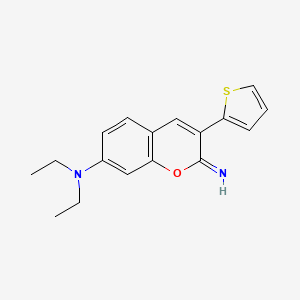

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
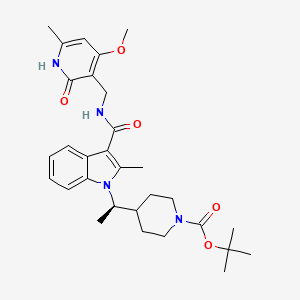
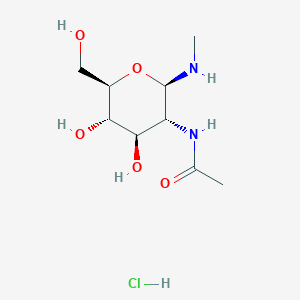
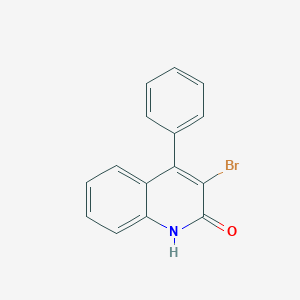
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)


![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
